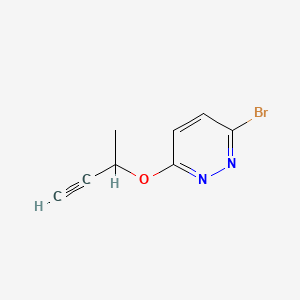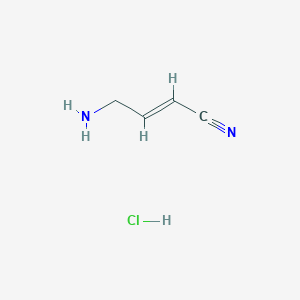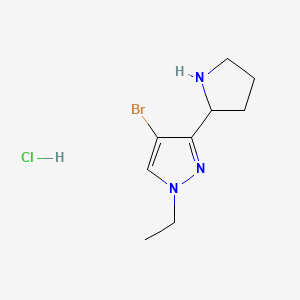![molecular formula C9H14ClNO3 B13453058 3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride CAS No. 2913268-70-7](/img/structure/B13453058.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid hydrochloride is a complex organic compound featuring a spirocyclic structure This compound is characterized by its unique bicyclic framework, which includes an azetidine ring fused to a bicyclo[221]heptane system The presence of a carboxylic acid group and a hydrochloride salt further adds to its chemical complexity
Métodos De Preparación
The synthesis of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the formation of the azetidine ring followed by the construction of the bicyclo[2.2.1]heptane system. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. For example, the use of gold catalysts in the presence of specific oxidizing agents has been reported to be effective in synthesizing similar spirocyclic compounds .
Análisis De Reacciones Químicas
3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield alcohols or amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its spirocyclic structure makes it an interesting candidate for studying ring strain and reactivity in organic chemistry . The compound’s potential as a catalyst in various chemical reactions is also being explored .
Mecanismo De Acción
The mechanism of action of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride stands out due to its unique spirocyclic structure. Similar compounds include spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] and other spirocyclic azetidines. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the azetidine ring and the bicyclo[2.2.1]heptane system in 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride contributes to its distinct chemical and physical properties .
Propiedades
Número CAS |
2913268-70-7 |
|---|---|
Fórmula molecular |
C9H14ClNO3 |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c11-7(12)8-2-1-6(3-8)13-9(8)4-10-5-9;/h6,10H,1-5H2,(H,11,12);1H |
Clave InChI |
FLOQNDFVAKHTFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1OC23CNC3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)

![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)








